molecular formula C8H17NO B11763363 (R)-2-(2-Methylpiperidin-1-yl)ethan-1-ol

(R)-2-(2-Methylpiperidin-1-yl)ethan-1-ol

Cat. No.: B11763363
M. Wt: 143.23 g/mol
InChI Key: DUAIISPCCJPFDG-MRVPVSSYSA-N
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Description

®-2-(2-Methylpiperidin-1-yl)ethan-1-ol is a chiral compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of a chiral center in the molecule makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Methylpiperidin-1-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpiperidine and an appropriate alkylating agent.

    Alkylation Reaction: The key step involves the alkylation of 2-methylpiperidine with an ethylene oxide derivative under basic conditions to introduce the ethan-1-ol group.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-Methylpiperidin-1-yl)ethan-1-ol may involve:

    Large-Scale Alkylation: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Continuous Flow Processes: Implementing continuous flow chemistry to enhance efficiency and scalability.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure consistent production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Methylpiperidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-Methylpiperidin-1-yl)ethanone.

    Reduction: Formation of 2-(2-Methylpiperidin-1-yl)ethane.

    Substitution: Formation of 2-(2-Methylpiperidin-1-yl)ethyl halides or amines.

Scientific Research Applications

®-2-(2-Methylpiperidin-1-yl)ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(2-Methylpiperidin-1-yl)ethan-1-ol involves:

    Molecular Targets: The compound may interact with specific receptors or enzymes in biological systems.

    Pathways Involved: It may modulate signaling pathways, such as neurotransmitter release or enzyme inhibition, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-Methylpiperidin-1-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.

    2-(2-Methylpiperidin-1-yl)ethan-1-amine: A structurally similar compound with an amine group instead of a hydroxyl group.

    2-(2-Methylpiperidin-1-yl)ethan-1-one: An oxidized form of the compound with a ketone group.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-[(2R)-2-methylpiperidin-1-yl]ethanol

InChI

InChI=1S/C8H17NO/c1-8-4-2-3-5-9(8)6-7-10/h8,10H,2-7H2,1H3/t8-/m1/s1

InChI Key

DUAIISPCCJPFDG-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CCCCN1CCO

Canonical SMILES

CC1CCCCN1CCO

Origin of Product

United States

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